molecular formula C₂₂H₂₆FN₃O₉ B1146059 Norfloxacin-acyl-beta-glucuronide CAS No. 1260617-45-5

Norfloxacin-acyl-beta-glucuronide

Cat. No.: B1146059
CAS No.: 1260617-45-5
M. Wt: 495.45
Attention: For research use only. Not for human or veterinary use.
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Description

Norfloxacin-acyl-beta-glucuronide is a metabolite of norfloxacin, a broad-spectrum fluoroquinolone antibiotic. This compound is formed through the conjugation of norfloxacin with beta-glucuronic acid. It is known for its role in the metabolism and excretion of norfloxacin in the body.

Preparation Methods

Synthetic Routes and Reaction Conditions: Norfloxacin-acyl-beta-glucuronide is synthesized through the conjugation of norfloxacin with beta-glucuronic acid. This reaction is typically catalyzed by the enzyme UDP-glucuronosyltransferase (UGT) in the liver. The reaction conditions involve the presence of UDP-glucuronic acid as a co-substrate and the enzyme UGT .

Industrial Production Methods: Industrial production of this compound involves the use of recombinant UGT enzymes to catalyze the conjugation reaction. The process is carried out in bioreactors under controlled conditions to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions: Norfloxacin-acyl-beta-glucuronide undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Mechanism of Action

The mechanism of action of norfloxacin-acyl-beta-glucuronide involves its formation through the conjugation of norfloxacin with beta-glucuronic acid. This process is catalyzed by the enzyme UDP-glucuronosyltransferase. The compound can then undergo hydrolysis or transacylation reactions, leading to the formation of norfloxacin or acylated proteins, respectively .

Comparison with Similar Compounds

Norfloxacin-acyl-beta-glucuronide is similar to other acyl glucuronides, such as:

  • Ibuprofen-acyl-glucuronide
  • Diclofenac-acyl-glucuronide
  • Naproxen-acyl-glucuronide

Uniqueness: this compound is unique due to its specific formation from norfloxacin, a fluoroquinolone antibiotic. This distinguishes it from other acyl glucuronides formed from non-antibiotic drugs .

Properties

IUPAC Name

(3S,6S)-6-(1-ethyl-6-fluoro-4-oxo-7-piperazin-1-ylquinoline-3-carbonyl)oxy-3,4,5-trihydroxyoxane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26FN3O9/c1-2-25-9-11(21(33)35-22-18(30)16(28)17(29)19(34-22)20(31)32)15(27)10-7-12(23)14(8-13(10)25)26-5-3-24-4-6-26/h7-9,16-19,22,24,28-30H,2-6H2,1H3,(H,31,32)/t16?,17-,18?,19?,22-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMLYVRIJIHTYFC-NTPAUZPOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=O)C2=CC(=C(C=C21)N3CCNCC3)F)C(=O)OC4C(C(C(C(O4)C(=O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN1C=C(C(=O)C2=CC(=C(C=C21)N3CCNCC3)F)C(=O)O[C@H]4C(C([C@@H](C(O4)C(=O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26FN3O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

495.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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